

Application Notes and Protocols for OUP-186

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Compound of Interest

Compound Name: OUP-186

Cat. No.: B14758953

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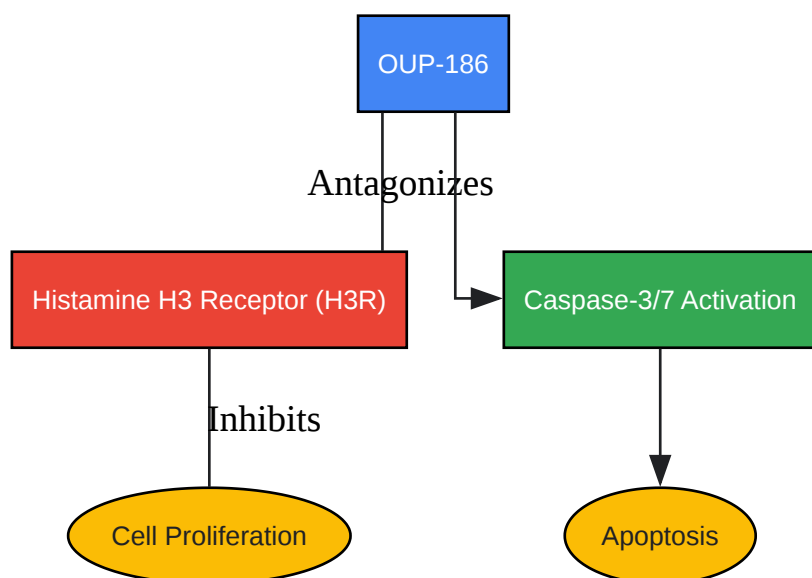
These application notes provide detailed protocols for the use of **OUP-186**, a non-imidazole histamine H3 receptor (H3R) antagonist, in a laboratory setting. The primary application demonstrated is the assessment of its anti-proliferative and pro-apoptotic effects on human breast cancer cell lines.

Mechanism of Action

OUP-186 is a potent and selective antagonist of the human histamine H3 receptor (H3R).[1] It has been shown to suppress the proliferation of both estrogen receptor-negative (ER-) and estrogen receptor-positive (ER+) breast cancer cells.[1] The anti-proliferative effect is mediated through the induction of caspase-dependent apoptosis.[1]

Signaling Pathway of OUP-186 in Breast Cancer Cells

The proposed signaling pathway for **OUP-186**'s action in breast cancer cells involves the antagonism of the H3 receptor, which leads to the activation of the caspase cascade, ultimately resulting in apoptosis or programmed cell death.



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Caption: Proposed signaling pathway of **OUP-186** in breast cancer cells.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for **OUP-186** and a reference compound, clobenpropit, on breast cancer cell lines after 48 hours of treatment.^[1]

Compound	Cell Line	IC ₅₀ (48h)
OUP-186	MDA-MB-231, MCF7	~10 µM
Clobenpropit	MDA-MB-231, MCF7	~50 µM

Experimental Protocols

Cell Culture of Human Breast Cancer Cell Lines

This protocol provides guidelines for the routine culture of MDA-MB-231 (ER-) and MCF7 (ER+) human breast cancer cell lines.

Materials:

- MDA-MB-231 (ATCC® HTB-26™) or MCF7 (ATCC® HTB-22™) cells
- For MDA-MB-231: Leibovitz's L-15 Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[2]
- For MCF7: Eagle's Minimum Essential Medium (EMEM), 10% FBS, 0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin[3][4]
- Phosphate-Buffered Saline (PBS), sterile
- 0.25% Trypsin-EDTA
- Cell culture flasks (T-75)
- Incubator (37°C, 5% CO2 for MCF7; 37°C, no CO2 for MDA-MB-231 in L-15 medium)[2]

Procedure:

- Maintain cell cultures in T-75 flasks.
- For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.
- Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
- Neutralize the trypsin by adding 7-8 mL of complete growth medium.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Transfer a fraction of the cell suspension (typically a 1:3 to 1:10 split) to a new flask containing fresh, pre-warmed medium.[5][6]
- Incubate the cells under the appropriate conditions. Change the medium every 2-3 days.

Cell Proliferation Assay (WST-8 Assay)

This protocol describes a method to assess the effect of **OUP-186** on the proliferation of breast cancer cells using a colorimetric WST-8 assay.

Materials:

- MDA-MB-231 or MCF7 cells
- Complete growth medium
- **OUP-186** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well cell culture plates
- WST-8 cell proliferation assay kit
- Microplate reader

Procedure:

- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 μ L of complete growth medium.
- Incubate the plate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **OUP-186** in complete growth medium.
- Remove the medium from the wells and add 100 μ L of the **OUP-186** dilutions. Include a vehicle control (medium with solvent).
- Incubate the plate for 48 hours.
- Add 10 μ L of WST-8 reagent to each well.[\[7\]](#)[\[8\]](#)
- Incubate for 1-4 hours at 37°C.[\[8\]](#)
- Measure the absorbance at 450 nm using a microplate reader.[\[7\]](#)[\[8\]](#)
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caspase-3/7 Activation Assay

This protocol outlines the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by **OUP-186**, using a luminescent assay.

Materials:

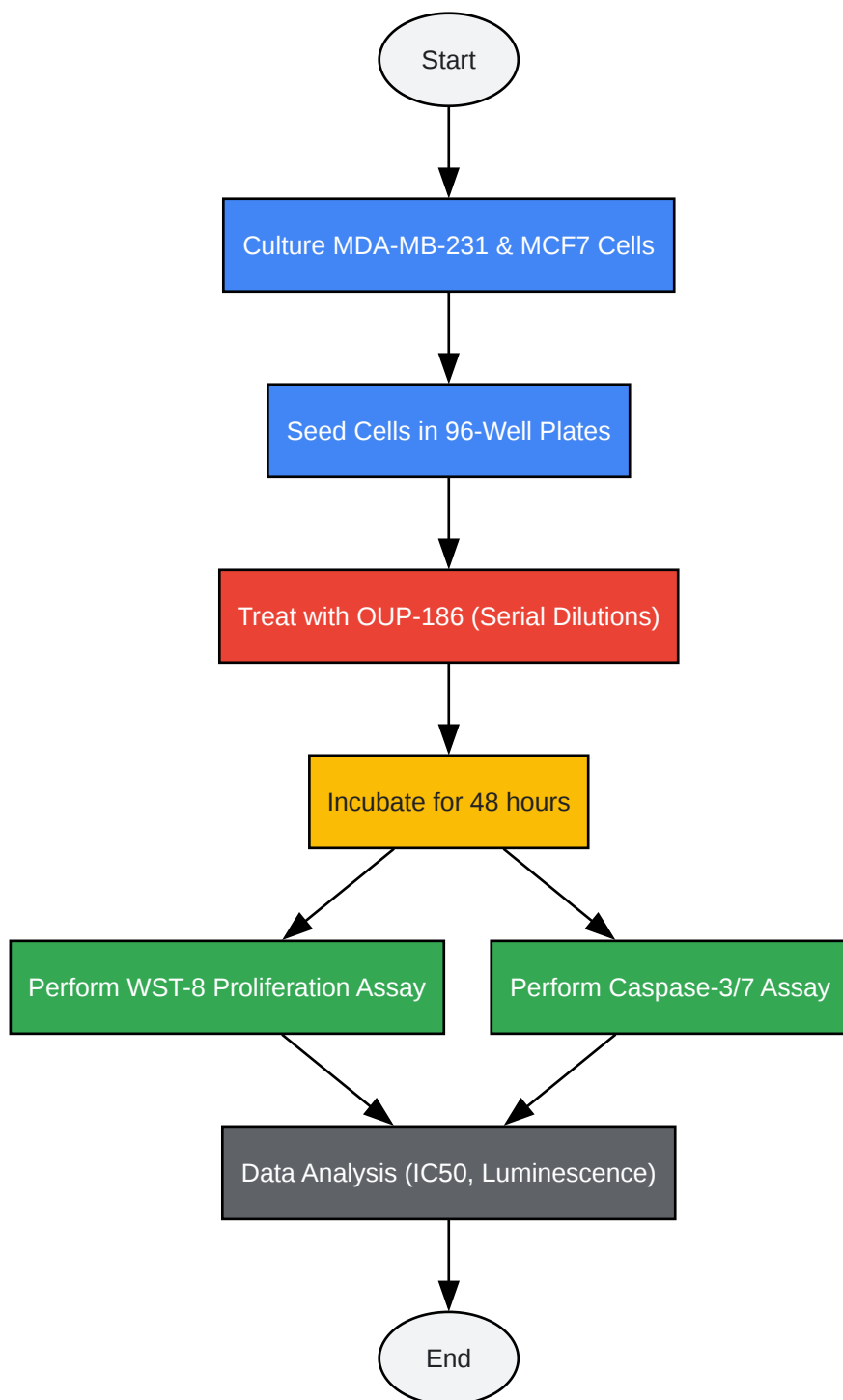
- MDA-MB-231 or MCF7 cells
- Complete growth medium
- **OUP-186**
- White-walled 96-well plates
- Caspase-Glo® 3/7 Assay kit
- Luminometer

Procedure:

- Seed cells in a white-walled 96-well plate as described in the cell proliferation assay.
- Treat the cells with various concentrations of **OUP-186** for a predetermined time (e.g., 24 or 48 hours). Include positive and negative controls.
- Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
- Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[\[9\]](#)[\[10\]](#)
- Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
- Incubate the plate at room temperature for 1 to 3 hours, protected from light.
- Measure the luminescence of each well using a luminometer.[\[10\]](#)[\[11\]](#)
- An increase in luminescence indicates higher caspase-3/7 activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of **OUP-186**.



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Caption: General experimental workflow for **OUP-186** evaluation.

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